Superior Complete Remission Rate with Prexigebersen + Venetoclax + Decitabine vs. Venetoclax + Decitabine in Newly Diagnosed AML
In a Phase 2 trial (NCT02781883) interim analysis, the triplet combination of prexigebersen (60 mg/m² twice weekly), venetoclax (400 mg daily), and decitabine (20 mg/m² daily × 5 days) achieved a composite complete remission (CR/CRi) rate of 86% (12 of 14 evaluable patients) in newly diagnosed high-risk or secondary AML patients. This quantitatively exceeds the historical CR/CRi benchmark of 62% reported for venetoclax plus decitabine doublet therapy in a comparable patient population [1].
| Evidence Dimension | Composite Complete Remission Rate (CR + CRi) |
|---|---|
| Target Compound Data | 86% (12/14 evaluable patients) |
| Comparator Or Baseline | Venetoclax + decitabine doublet: 62% (historical benchmark) |
| Quantified Difference | Absolute improvement of 24 percentage points (relative 39% increase) |
| Conditions | Newly diagnosed AML patients (cohort 1, high-risk/secondary AML), Phase 2 open-label trial (NCT02781883) |
Why This Matters
Procurement for translational or clinical studies targeting Grb2-mediated oncogenic signaling requires prexigebersen to achieve the magnitude of CR/CRi improvement documented in this high-risk AML cohort; alternative antisense or pathway inhibitors lack equivalent combination efficacy data.
- [1] Ohanian M, et al. Prexigebersen–Based Therapy Induces High CR/CRi Rates in Newly Diagnosed, Relapsed/Refractory AML. OncLive. August 1, 2023. View Source
